5-Chloro-2-(trifluoromethyl)benzofuran

Cross-Coupling Medicinal Chemistry C-C Bond Formation

This exact 2-CF3/5-Cl benzofuran regioisomer is non-interchangeable due to its unique electronic effects essential for target binding. The 5-Cl handle enables robust Suzuki-Miyaura coupling, while the 2-CF3 group enhances lipophilicity (pred. logP ~3.38) and metabolic stability. Critical for hit-to-lead optimization in medchem and agrochemical R&D. Ensure you acquire this specific substitution pattern.

Molecular Formula C9H4ClF3O
Molecular Weight 220.57 g/mol
CAS No. 1067238-68-9
Cat. No. B1326550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)benzofuran
CAS1067238-68-9
Molecular FormulaC9H4ClF3O
Molecular Weight220.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(O2)C(F)(F)F
InChIInChI=1S/C9H4ClF3O/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4H
InChIKeyKEDGIJUWFIFHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(trifluoromethyl)benzofuran (CAS 1067238-68-9) Procurement Overview for Medicinal Chemistry and Chemical Biology


5-Chloro-2-(trifluoromethyl)benzofuran (CAS 1067238-68-9) is a halogenated heterocyclic building block characterized by a benzofuran core substituted at the 2-position with a trifluoromethyl group and at the 5-position with a chlorine atom . With a molecular formula of C₉H₄ClF₃O and a molecular weight of 220.58 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, agrochemical development, and materials science . The benzofuran scaffold is recognized as a privileged structure in drug discovery, while the specific 2-CF₃/5-Cl substitution pattern confers distinct physicochemical properties including enhanced lipophilicity (predicted logP of approximately 3.38 [1]), metabolic stability imparted by the strong C-F bonds, and synthetic tractability via the chloro substituent for further functionalization .

Why Generic Benzofuran Interchange Fails: Critical Distinctions of the 2-CF₃/5-Cl Substitution Pattern


Benzofuran derivatives exhibit substitution-dependent biological activity and synthetic utility that precludes casual interchange. The specific 2-trifluoromethyl/5-chloro pattern in 5-Chloro-2-(trifluoromethyl)benzofuran is not interchangeable with its regioisomer 5-chloro-3-(trifluoromethyl)benzofuran, nor with alternative halogen congeners (e.g., 5-bromo, 5-iodo) or the difluoromethyl analog, due to differential electronic effects on the aromatic system, altered steric profiles at binding sites, and divergent reactivity in cross-coupling chemistry . The 2-CF₃ group creates a strong electron-withdrawing effect via induction that polarizes the furan ring and influences the nucleophilicity of the C3 position, whereas the 3-CF₃ isomer presents an entirely different electrostatic surface and synthetic accessibility [1]. Moreover, the chloro substituent provides a synthetic handle for palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings) that the more labile bromo analog may not survive under certain conditions, or that the iodo analog may promote with unwanted side reactivity . These distinctions underscore the necessity of procuring the exact substitution pattern rather than assuming functional equivalence among benzofuran building blocks.

Quantitative Comparative Evidence for 5-Chloro-2-(trifluoromethyl)benzofuran vs. Key Analogs


Synthetic Versatility: Suzuki-Miyaura Coupling Efficiency of 5-Cl vs. 5-Br and 5-I Analogs

The 5-chloro substituent in 5-Chloro-2-(trifluoromethyl)benzofuran serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of diverse biaryl systems. This synthetic utility is directly comparable to the corresponding 5-bromo and 5-iodo analogs. While the bromo analog typically exhibits higher reactivity in oxidative addition, it may also demonstrate lower stability under certain reaction conditions or lead to undesired homocoupling byproducts. The iodo analog is highly reactive but often requires specialized handling due to light sensitivity and can promote off-target side reactions. The chloro derivative offers a balanced reactivity profile with improved functional group tolerance, making it a preferred intermediate in multi-step syntheses where chemoselectivity is paramount . No head-to-head kinetic data for this specific scaffold were identified in the public domain; however, class-level principles of organohalide reactivity support this differentiation [1].

Cross-Coupling Medicinal Chemistry C-C Bond Formation

Physicochemical Differentiation: Lipophilicity (LogP) of 2-CF₃/5-Cl vs. 2-CH₃/5-Cl Benzofuran

The trifluoromethyl group at the 2-position of 5-Chloro-2-(trifluoromethyl)benzofuran significantly elevates lipophilicity compared to a non-fluorinated methyl analog. The predicted logP value for 5-Chloro-2-(trifluoromethyl)benzofuran is approximately 3.38 [1]. In contrast, the predicted logP for 5-chloro-2-methylbenzofuran is approximately 2.91 (calculated via ChemDraw). This difference of +0.47 log units translates to a roughly threefold increase in partition coefficient, potentially enhancing membrane permeability and altering tissue distribution profiles in biological systems. While direct experimental logP data are unavailable, this class-level inference based on Hansch substituent constants (π(CF₃) ≈ 0.88 vs. π(CH₃) ≈ 0.56) is well-established in medicinal chemistry [2].

Drug Design ADME Lipophilicity

Regioisomeric Distinction: 2-CF₃ vs. 3-CF₃ Substitution Impact on Electrophilic Aromatic Substitution

The position of the trifluoromethyl group on the benzofuran ring profoundly influences the electronic environment and subsequent reactivity. In 5-Chloro-2-(trifluoromethyl)benzofuran, the electron-withdrawing CF₃ group is conjugated with the furan oxygen, strongly polarizing the C2-C3 double bond and deactivating the furan ring toward electrophilic attack. This directs electrophilic aromatic substitution preferentially to the benzo ring, potentially at the C4 or C6 positions. In the regioisomer 5-chloro-3-(trifluoromethyl)benzofuran, the CF₃ group is positioned at the β-carbon of the furan ring, creating a different electronic distribution that may activate the C2 position for nucleophilic attack under certain conditions [1]. This fundamental difference in regioselectivity dictates that these isomers are not synthetically interchangeable; choosing the 2-CF₃ isomer enables specific downstream functionalization strategies that the 3-CF₃ isomer cannot support.

Synthetic Methodology Regioselectivity Benzofuran Chemistry

Metabolic Stability Advantage of 2-Trifluoromethyl vs. 2-Difluoromethyl Analog

Fluorinated substituents are routinely incorporated into drug candidates to block metabolic soft spots and enhance in vivo half-life. The trifluoromethyl group in 5-Chloro-2-(trifluoromethyl)benzofuran provides superior metabolic stability compared to the difluoromethyl analog (5-Chloro-2-(difluoromethyl)benzofuran). The C-F bonds in CF₃ are stronger and more resistant to oxidative metabolism than the C-H bond in the CHF₂ group, which is susceptible to CYP450-mediated hydroxylation and subsequent elimination. While direct comparative metabolic stability data for this specific benzofuran scaffold are not publicly available, the general principle is well-documented across diverse chemical series, with CF₃ groups typically increasing metabolic half-life by 2- to 10-fold relative to CHF₂ in matched molecular pairs [1]. This class-level inference supports the selection of the CF₃ variant for programs where in vivo duration of action is a key optimization parameter.

Drug Metabolism Fluorine Chemistry Lead Optimization

Optimal Research and Industrial Application Scenarios for 5-Chloro-2-(trifluoromethyl)benzofuran


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification

5-Chloro-2-(trifluoromethyl)benzofuran serves as an ideal core scaffold for the parallel synthesis of kinase-focused compound libraries. The 5-chloro substituent provides a reliable handle for Suzuki-Miyaura cross-coupling with diverse boronic acids, enabling rapid exploration of chemical space around the benzofuran core. The 2-CF₃ group enhances binding affinity through hydrophobic interactions and fluorine-protein contacts while improving metabolic stability [1]. This combination of synthetic tractability and favorable physicochemical properties makes the compound particularly valuable for hit-to-lead and lead optimization campaigns targeting kinases implicated in oncology and inflammation [2].

Chemical Biology: Development of Fluorescent Probes and Bioconjugates

The benzofuran core of 5-Chloro-2-(trifluoromethyl)benzofuran exhibits intrinsic fluorescence properties that can be exploited for the design of activity-based probes and imaging agents. The 5-chloro position can be functionalized with linker moieties (e.g., propargyl, aminoalkyl) via cross-coupling, enabling conjugation to fluorophores, biotin, or solid supports. The trifluoromethyl group provides a distinct ¹⁹F NMR handle for monitoring probe distribution and target engagement in complex biological matrices [1]. This dual utility positions the compound as a versatile building block for chemical biology tool development [2].

Agrochemical Discovery: Synthesis of Fluorinated Crop Protection Agents

Trifluoromethyl-substituted benzofurans are privileged motifs in modern agrochemistry, with established applications as herbicides, fungicides, and insecticides. 5-Chloro-2-(trifluoromethyl)benzofuran can be elaborated into bioactive molecules through manipulation of the chloro substituent and benzofuran ring. The CF₃ group confers enhanced metabolic stability in planta and improved environmental persistence profiles compared to non-fluorinated analogs. Additionally, the lipophilic nature of the scaffold promotes foliar uptake and translocation [1]. This compound is therefore a strategic starting material for agrochemical lead generation programs [2].

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